![molecular formula C10H10N2O2 B137040 N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide CAS No. 153863-99-1](/img/structure/B137040.png)
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide, also known as FPA-124, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide leads to an increase in histone acetylation, resulting in a more open chromatin structure and increased gene expression.
Effets Biochimiques Et Physiologiques
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In addition, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases. Furthermore, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide. Another area of interest is the investigation of the potential therapeutic applications of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide in other diseases, such as autoimmune diseases and infectious diseases. Furthermore, future research could focus on the identification of biomarkers that could be used to predict the response of patients to N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide treatment.
Méthodes De Synthèse
The synthesis of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide involves a multistep process, starting with the reaction of 2-bromo-5-chloromethylfuran with 2-aminopyridine to form the intermediate 2-(furan-2-yl)-5-(pyridin-2-ylmethylamino)pyridine. This intermediate is then reacted with acetic anhydride to form N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide.
Applications De Recherche Scientifique
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
153863-99-1 |
|---|---|
Nom du produit |
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-5-9-4-8-2-3-11-6-10(8)14-9/h2-4,6H,5H2,1H3,(H,12,13) |
Clé InChI |
LIZXBWPLXCBETR-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(O1)C=NC=C2 |
SMILES canonique |
CC(=O)NCC1=CC2=C(O1)C=NC=C2 |
Synonymes |
Acetamide, N-(furo[2,3-c]pyridin-2-ylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



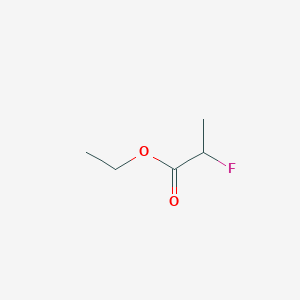
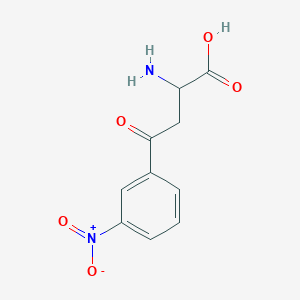
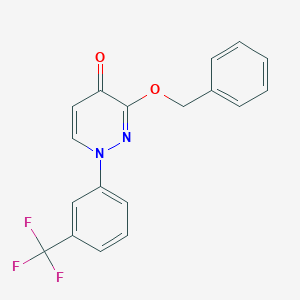
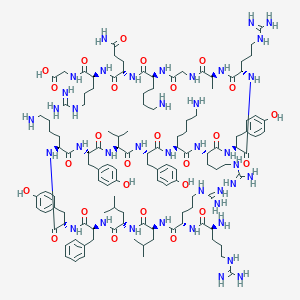
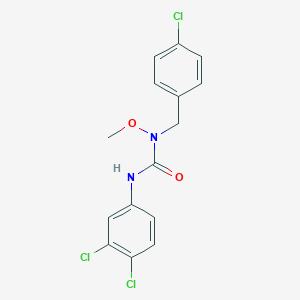
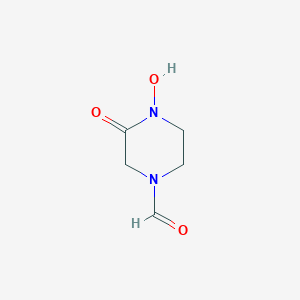
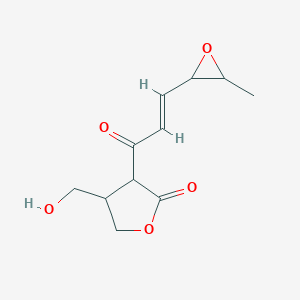
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

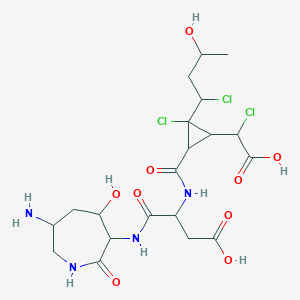
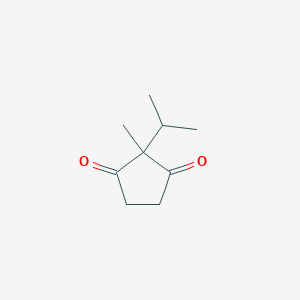
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
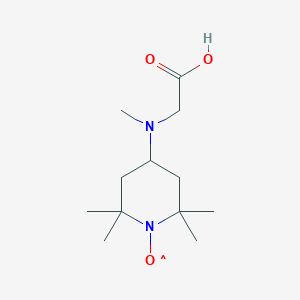
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)